1-[4'-(3,4-dimethylphenyl)-10'-ethoxy-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraen-1-yl]ethan-1-one
Description
The compound 1-[4'-(3,4-dimethylphenyl)-10'-ethoxy-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0²,⁶]tridecane]-1'(9'),4',10',12'-tetraen-1-yl]ethan-1-one features a structurally intricate framework characterized by a spiro piperidine core fused to a tricyclo[7.4.0.0²,⁶]tridecane system. Such polycyclic spiro systems are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance target binding specificity and metabolic stability .
Properties
IUPAC Name |
1-[2-(3,4-dimethylphenyl)-7-ethoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-5-31-24-8-6-7-21-23-16-22(20-10-9-17(2)18(3)15-20)27-29(23)26(32-25(21)24)11-13-28(14-12-26)19(4)30/h6-10,15,23H,5,11-14,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFXZTZXMQGGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4'-(3,4-dimethylphenyl)-10'-ethoxy-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraen-1-yl]ethan-1-one is a complex organic molecule with a unique structure that may exhibit various biological activities. This article aims to explore its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, based on existing literature and research findings.
Chemical Structure and Properties
The compound's intricate structure is characterized by multiple functional groups that contribute to its biological activity. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₃₁H₃₅N₂O₃ |
| Molecular Weight | 485.63 g/mol |
| Solubility | Soluble in organic solvents |
Anti-Cancer Properties
Research indicates that compounds with similar structures often exhibit anti-cancer properties through various mechanisms such as inducing apoptosis and inhibiting cell proliferation. A study focusing on related spiro compounds demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that the compound may also possess similar activities.
Anti-Inflammatory Activity
The anti-inflammatory potential of the compound can be inferred from studies on related derivatives that have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These mechanisms are critical in managing conditions like arthritis and other inflammatory diseases.
Antimicrobial Effects
Preliminary data suggest that the compound may demonstrate antimicrobial activity against various bacterial strains. Compounds with similar frameworks have been reported to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally related compounds:
- Study on Spiro Compounds : A comprehensive study published in a peer-reviewed journal highlighted the anti-cancer effects of spiro compounds similar to the one , showing IC50 values in the micromolar range against breast and colon cancer cell lines.
- Inflammation Model : In a murine model of inflammation, a related compound significantly reduced swelling and pain indicators when administered at specific dosages.
- Antimicrobial Testing : Testing against Gram-positive and Gram-negative bacteria revealed that compounds with similar structural motifs had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below highlights structural analogs identified in the literature, emphasizing variations in core frameworks, substituents, and synthetic methodologies.
Key Findings
Core Structure Variations :
- The target compound shares a spiro piperidine-tricyclo system with 12′-bromo-4′-(4-methoxyphenyl)-1-methyl… (), but differs in substituents (bromo vs. dimethylphenyl) and bridge composition (methoxy vs. ethoxy) .
- Diazaspiro[4.5]decane-2,4-dione derivatives () exhibit smaller spiro rings but share nitrogen-rich frameworks, which may influence hydrogen-bonding interactions in biological systems .
Substituent Effects: Electron-withdrawing groups (e.g., nitro in , trifluoroethanone in ) contrast with the electron-donating ethoxy and dimethylphenyl groups in the target compound, suggesting divergent electronic profiles and reactivity .
Synthetic Approaches :
- Multi-step cyclization/substitution reactions dominate for spiro and tricyclic systems (), whereas imidazo-pyridine derivatives () are synthesized efficiently via one-pot methods .
Analytical and Structural Characterization
- X-ray Crystallography : Programs like SHELX () and ORTEP-3 () are critical for resolving complex spiro and tricyclic geometries .
- Spectroscopy : ¹H/¹³C NMR and LC-MS () are standard for verifying substituent placement and purity .
- Chromatography : 2D-HPTLC () and HPLC-DAD () enable comparative analysis of structurally similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
